Dimethyl 2,2-diphenylpropanedioate
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Overview
Description
Dimethyl 2,2-diphenylpropanedioate is an organic compound with the molecular formula C17H16O4. It is known for its unique structure, which includes two phenyl groups attached to a propanedioate backbone. This compound is often used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 2,2-diphenylpropanedioate can be synthesized through several methods. One common approach involves the reaction of dimethyl malonate with benzophenone in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous monitoring and control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2,2-diphenylpropanedioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters.
Scientific Research Applications
Dimethyl 2,2-diphenylpropanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug design and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of dimethyl 2,2-diphenylpropanedioate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes, participating in metabolic pathways. The compound’s effects are mediated through its ability to undergo chemical transformations, influencing cellular processes and biochemical reactions .
Comparison with Similar Compounds
- Dimethyl malonate
- Benzophenone
- Dimethyl fumarate
Comparison: Dimethyl 2,2-diphenylpropanedioate is unique due to its dual phenyl groups, which confer distinct chemical properties compared to similar compounds. For instance, dimethyl malonate lacks the phenyl groups, making it less reactive in certain substitution reactions. Benzophenone, while structurally related, does not possess the ester functionality, limiting its use in esterification reactions .
Properties
CAS No. |
7770-42-5 |
---|---|
Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
dimethyl 2,2-diphenylpropanedioate |
InChI |
InChI=1S/C17H16O4/c1-20-15(18)17(16(19)21-2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI Key |
BIUCPVBGBAVKRX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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